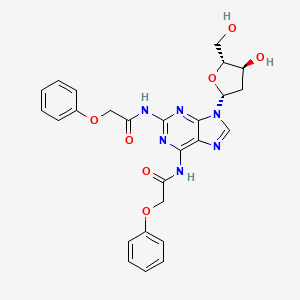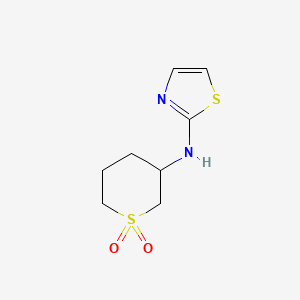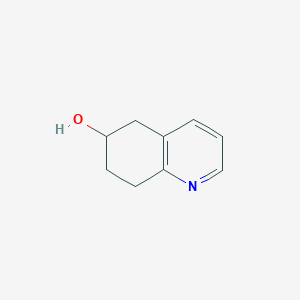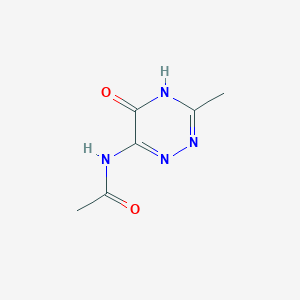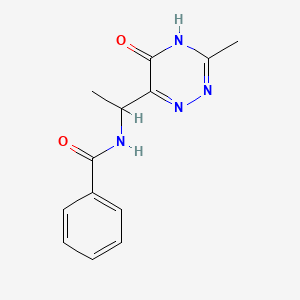
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide typically involves the reaction of ammonia, cyanic acid, and urea under acidic or alkaline conditions to form the triazine ring . Another method involves the pyrolysis of urea amine at high temperatures to obtain the desired triazine amide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Applications De Recherche Scientifique
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the synthesis of pigments, pesticides, and dyes.
Mécanisme D'action
The mechanism of action of N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- Acetamide, N-(2,5-dihydro-6-methyl-3-oxo-1,2,4-triazin-4(3H)-yl)-
Uniqueness
N-(1-(3-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)benzamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90175-99-8 |
|---|---|
Formule moléculaire |
C13H14N4O2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
N-[1-(3-methyl-5-oxo-4H-1,2,4-triazin-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N4O2/c1-8(11-13(19)15-9(2)16-17-11)14-12(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,18)(H,15,16,19) |
Clé InChI |
YSRIAEKATIKDEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C(=O)N1)C(C)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


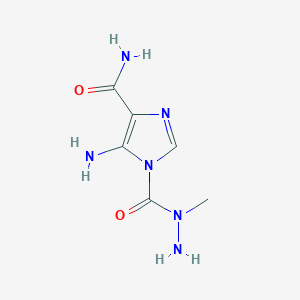
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
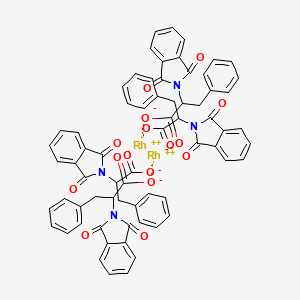
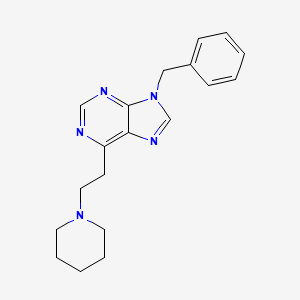
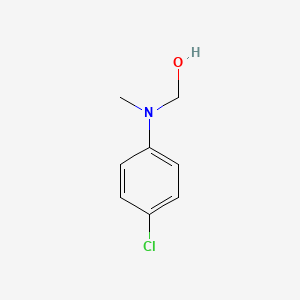
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)


